4-(4-fluorophenyl)-N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}piperazine-1-carboxamide
Description
This compound features a piperazine core substituted with a 4-fluorophenyl group and a carboxamide-linked 6-methoxypyridin-3-yl moiety. Its structure combines aromatic fluorination and methoxy-pyridine substitution, which are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C19H22FN5O3 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N-[2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H22FN5O3/c1-28-18-7-4-15(12-21-18)23-17(26)13-22-19(27)25-10-8-24(9-11-25)16-5-2-14(20)3-6-16/h2-7,12H,8-11,13H2,1H3,(H,22,27)(H,23,26) |
InChI Key |
PFELLUMSVSZYEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-(4-fluorophenyl)-N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s piperazine-carboxamide scaffold is shared with several derivatives, but its unique substituents distinguish it:
- Substituent Impact: Fluorophenyl Groups: Present in the target compound and A3, fluorination enhances metabolic stability and binding affinity via hydrophobic and electronic effects . Methoxypyridine vs. Carboxamide vs. Carbothioamide (ML267): The carboxamide in the target compound offers stronger hydrogen-bonding capacity, whereas ML267’s thioamide may increase lipophilicity and alter target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
